molecular formula C25H27N3O7S B2453644 ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878057-90-0

ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No. B2453644
CAS RN: 878057-90-0
M. Wt: 513.57
InChI Key: LSJJSQGTSUSZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H27N3O7S and its molecular weight is 513.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties Analysis

  • Molecular Docking and Nonlinear Optical Properties : A study by El-Azab et al. (2016) analyzed the FT-IR and FT-Raman spectra of a similar compound, providing insights into the molecule's stability, molecular electrostatic potential, and nonlinear optical properties. This research is significant for understanding the chemical behavior and potential applications of similar compounds in various fields, including material science and pharmaceuticals (El-Azab et al., 2016).

Synthesis and Characterization

  • Antimicrobial Agent Synthesis : Desai et al. (2007) conducted a study on the synthesis and characterization of new quinazolines, which are structurally related to the compound . The synthesized compounds were screened for antibacterial and antifungal activities, highlighting the compound's potential role in developing new antimicrobial agents (Desai et al., 2007).

Chemical Reactions and Transformations

  • Domino Annulation for Synthesis : Indumathi et al. (2010) described a L-proline-catalyzed three-component domino annulation process involving similar compounds. This process efficiently synthesizes highly substituted thienothiopyrans, which are crucial for developing complex organic molecules (Indumathi et al., 2010).

Potential Therapeutic Applications

  • Anticancer Activity : Gaur et al. (2022) synthesized a series of novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings, structurally similar to the compound . These compounds were evaluated for anticancer activity against human breast cancer cells, showing significant potential for developing new cancer therapies (Gaur et al., 2022).

Pharmaceutical Intermediates

  • Antifungal Agent Development : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. This study highlights the potential of structurally related compounds in developing new treatments for fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-3-5-9-20(18)26-23(29)17-36(32,33)22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJJSQGTSUSZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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